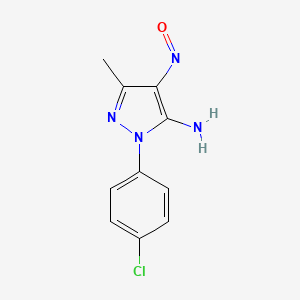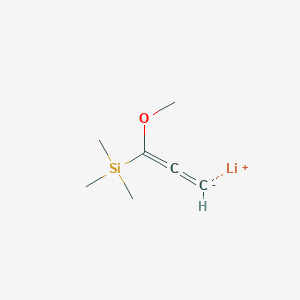
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is a unique organolithium compound known for its reactivity and utility in synthetic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide typically involves the reaction of a suitable precursor with a lithium reagent. One common method is the reaction of 3-methoxy-3-(trimethylsilyl)propadiene with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to control the reactivity and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to its strong nucleophilic nature, it can add to electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where it replaces a leaving group in a molecule.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles like aldehydes, ketones, and halides. The reactions are typically carried out in polar aprotic solvents such as THF or diethyl ether under an inert atmosphere to prevent moisture and air from affecting the reactivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a substitution reaction with an alkyl halide would produce a new carbon-carbon bond.
Applications De Recherche Scientifique
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It can be used in the preparation of novel materials with unique properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide involves its strong nucleophilic character, which allows it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the creation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium trimethylsilylmethyl: Another organolithium compound with similar reactivity.
Lithium methoxypropadienide: Shares structural similarities but differs in the presence of the trimethylsilyl group.
Uniqueness
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is unique due to the presence of both the methoxy and trimethylsilyl groups, which influence its reactivity and stability. The trimethylsilyl group provides steric protection, while the methoxy group can participate in additional chemical interactions .
Propriétés
Numéro CAS |
82200-98-4 |
|---|---|
Formule moléculaire |
C7H13LiOSi |
Poids moléculaire |
148.2 g/mol |
InChI |
InChI=1S/C7H13OSi.Li/c1-6-7(8-2)9(3,4)5;/h1H,2-5H3;/q-1;+1 |
Clé InChI |
DQWYHNIRLZHXIS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC(=C=[CH-])[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
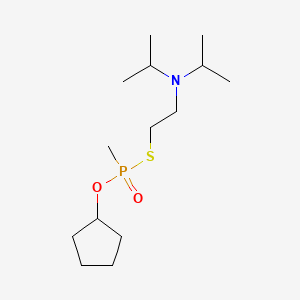

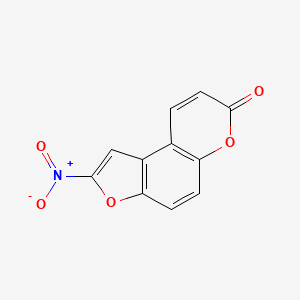
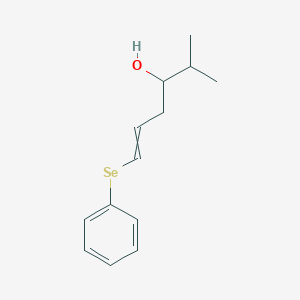
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)


![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
